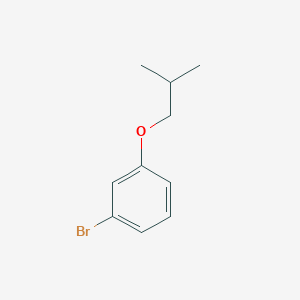

1-Bromo-3-(2-methylpropoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-3-(2-methylpropoxy)benzene is an organic compound belonging to the class of bromobenzenes. It is characterized by a benzene ring substituted with a bromine atom and a 2-methylpropoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-methylpropoxy)benzene can be synthesized through the reaction of 3-bromophenol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(2-methylpropoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. These reactions typically occur in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction Reactions: Reagents like lithium aluminum hydride or catalytic hydrogenation are employed.

Major Products:

Substitution Reactions: Products include substituted benzene derivatives.

Oxidation Reactions: Products include phenols and quinones.

Reduction Reactions: Products include hydrocarbons.

Scientific Research Applications

1-Bromo-3-(2-methylpropoxy)benzene is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: The compound is explored for its potential in drug development and as a precursor for pharmaceutical intermediates.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-methylpropoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the 2-methylpropoxy group play crucial roles in binding to these targets, influencing their activity and function. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

- 1-Bromo-2-(2-methylpropoxy)benzene

- 1-Bromo-4-(2-methylpropoxy)benzene

- 1-Bromo-3-(2-ethylpropoxy)benzene

Comparison: 1-Bromo-3-(2-methylpropoxy)benzene is unique due to the position of the bromine atom and the 2-methylpropoxy group on the benzene ring. This specific arrangement imparts distinct chemical properties and reactivity compared to its isomers and analogs. For instance, the position of the substituents can influence the compound’s ability to undergo substitution reactions and its binding affinity to molecular targets .

Biological Activity

1-Bromo-3-(2-methylpropoxy)benzene, a compound characterized by its unique bromine and ether functionalities, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic compound with a molecular formula of C11H15BrO. The presence of the bromine atom at the third position of the benzene ring and the ether linkage significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biomolecules. The bromine atom can participate in nucleophilic substitution reactions, while the ether group may facilitate interactions with lipid membranes or proteins. The specific pathways through which this compound exerts its effects depend on the biological context and target molecules.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. It has been investigated for its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Active |

| Escherichia coli | Active |

| Candida albicans | Moderate |

This broad-spectrum activity suggests potential applications in developing new antimicrobial agents.

Cytotoxicity Studies

In vitro studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings highlight the compound's potential utility in cancer therapy, warranting further investigation into its mechanisms of action and efficacy.

Study 1: Antimicrobial Activity Assessment

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various brominated compounds, including this compound. The results showed significant inhibition of bacterial growth, particularly against resistant strains of Staphylococcus aureus. The study concluded that this compound could serve as a lead for developing new antibiotics .

Study 2: Cytotoxicity Evaluation

In another research effort detailed in Cancer Research, this compound was tested against multiple cancer cell lines. The results indicated that the compound induced apoptosis in HeLa cells through a mitochondrial pathway, suggesting a mechanism that could be exploited for therapeutic purposes .

Properties

IUPAC Name |

1-bromo-3-(2-methylpropoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAHPJXZROQDCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.